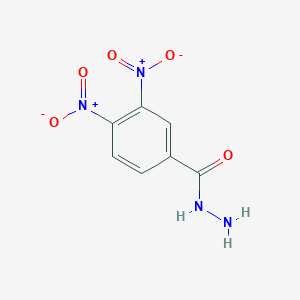![molecular formula C9H7BrClNO B14477006 N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine CAS No. 72806-46-3](/img/structure/B14477006.png)
N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a bromophenyl group, a chloropropenylidene group, and a hydroxylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine typically involves the reaction of 4-bromobenzaldehyde with 3-chloroprop-2-en-1-amine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to enhance yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl and hydroxyl groups but different overall structure.
N-(3-Bromophenyl)-4-chlorobenzamide: Shares the bromophenyl and chlorobenzene moieties but differs in the functional groups attached.
Uniqueness
N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
72806-46-3 |
|---|---|
分子式 |
C9H7BrClNO |
分子量 |
260.51 g/mol |
IUPAC名 |
N-[3-(4-bromophenyl)-3-chloroprop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C9H7BrClNO/c10-8-3-1-7(2-4-8)9(11)5-6-12-13/h1-6,13H |
InChIキー |
GPEKGMNIRYTBFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=CC=NO)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
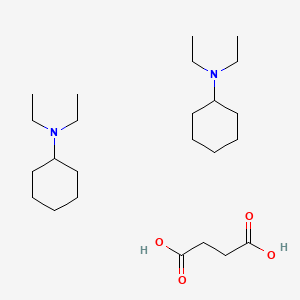
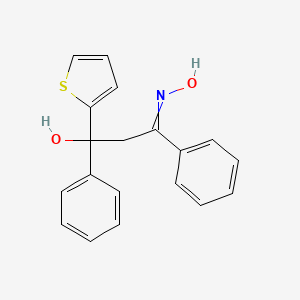
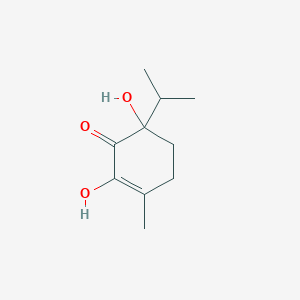


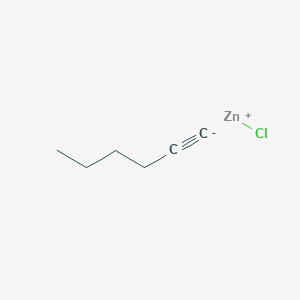
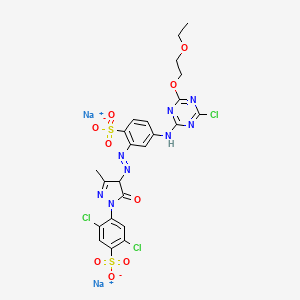
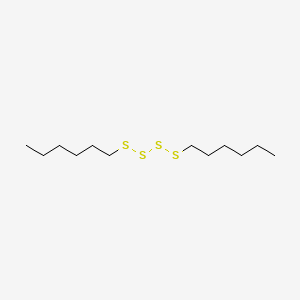
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)

